molecular formula C12H24N2O4S B2454919 (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate CAS No. 1286209-13-9

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate

Cat. No. B2454919
CAS RN: 1286209-13-9
M. Wt: 292.39
InChI Key: QGGZYSZZONCJRA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Multicomponent reactions (MCRs) have emerged as a useful tool for the construction of complex and novel molecular structures due to their advantages over conventional multistep synthesis .


Physical And Chemical Properties Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are commonly used in pharmaceuticals, organic materials, natural products, and particularly in bioactive molecules .

Mechanism of Action

ESI-09 inhibits ENaC activity by binding to a specific site on the channel, known as the gamma subunit. This binding prevents the channel from opening, thereby reducing sodium and fluid reabsorption in the body. This mechanism has been studied extensively in vitro and in vivo, and ESI-09 has been shown to be a potent and selective inhibitor of ENaC.
Biochemical and Physiological Effects
The inhibition of ENaC by ESI-09 has several biochemical and physiological effects. In vitro studies have shown that ESI-09 reduces sodium and fluid reabsorption in epithelial cells, leading to decreased intracellular sodium and calcium levels. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using ESI-09 in lab experiments is its potency and selectivity for ENaC. This allows for specific modulation of ENaC activity without affecting other ion channels or receptors. However, one limitation is the potential for off-target effects, as ESI-09 has been shown to bind to other proteins in addition to ENaC. Additionally, the use of ESI-09 in animal models may not accurately reflect its effects in humans, as species differences in ENaC regulation and expression may exist.

Future Directions

There are several future directions for the study of (S)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate. One direction is the development of more potent and selective ENaC inhibitors based on the structure of ESI-09. Another direction is the investigation of ESI-09 in other disease models where ENaC dysregulation plays a role, such as pulmonary edema and salt-sensitive hypertension. Additionally, the use of ESI-09 in combination with other therapies may provide a more effective treatment strategy for these diseases.

Synthesis Methods

The synthesis of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate involves several steps. The starting material is (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which is reacted with ethylsulfonyl chloride to form (S)-tert-butyl 3-(ethylsulfonyl)piperidine-1-carboxylate. This intermediate is then treated with sodium azide and triphenylphosphine to form (S)-tert-butyl 3-azidopiperidine-1-carboxylate. Finally, the azide group is reduced to an amine using hydrogen gas and palladium on carbon, resulting in this compound.

Scientific Research Applications

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate has been studied extensively for its ability to modulate the activity of ion channels, specifically the epithelial sodium channel (ENaC). ENaC is a key regulator of sodium and fluid homeostasis in the body, and dysregulation of this channel has been linked to various diseases such as hypertension, cystic fibrosis, and Liddle syndrome. ESI-09 has been shown to inhibit ENaC activity, making it a potential therapeutic agent for these diseases.

Safety and Hazards

While specific safety data for “(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate” is not available, it’s important to handle all chemicals with care and follow safety guidelines. For example, piperidine derivatives should be handled with appropriate personal protective equipment, and any spills should be contained and cleaned up promptly .

properties

IUPAC Name

tert-butyl (3S)-3-(ethylsulfonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZYSZZONCJRA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.